5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid
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Overview
Description
5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrrole ring, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid typically involves multiple steps, including the formation of the pyrrole ring and the attachment of the dimethoxyphenyl and ethoxycarbonyl groups. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Attachment of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced to the pyrrole ring.
Introduction of the Ethoxycarbonyl Group: This can be done through esterification reactions, where an ethoxycarbonyl group is attached to the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Where the reactions are carried out in large batches with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile .
Verapamil: A compound with a similar structure but different functional groups and biological activities.
Uniqueness
5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H34N2O7 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-[(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)methyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H34N2O7/c1-6-34-25(31)24-16(2)19(17(3)26-24)15-27(22(28)8-7-9-23(29)30)13-12-18-10-11-20(32-4)21(14-18)33-5/h10-11,14,26H,6-9,12-13,15H2,1-5H3,(H,29,30) |
InChI Key |
YXLXAPQWXUIWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CN(CCC2=CC(=C(C=C2)OC)OC)C(=O)CCCC(=O)O)C |
Origin of Product |
United States |
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